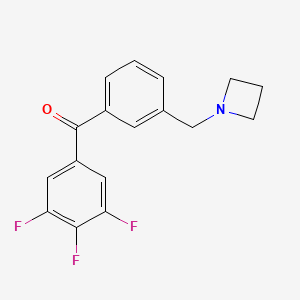

3'-Azetidinomethyl-3,4,5-trifluorobenzophenone

Description

Nomenclature and Classification

3'-Azetidinomethyl-3,4,5-trifluorobenzophenone carries the systematic name 3-(1-Azetidinylmethyl)phenylmethanone and is assigned the Chemical Abstracts Service registry number 898772-30-0. The compound belongs to the broader classification of fluorinated benzophenones, specifically those incorporating nitrogen-containing heterocyclic substituents. Its molecular formula C17H14F3NO reflects a molecular weight of 305 atomic mass units, distinguishing it from its structural isomer 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone (CAS 898757-08-9), which carries the azetidine substituent at the para position rather than the meta position.

The International Union of Pure and Applied Chemistry nomenclature system classifies this compound within the ketone functional group category, specifically as a substituted benzophenone derivative. The structural motif incorporates three distinct chemical domains: the trifluorosubstituted aromatic ring, the carbonyl linkage characteristic of benzophenones, and the azetidine heterocycle attached via a methylene bridge. This complex nomenclature reflects the compound's multifaceted chemical nature and its position at the intersection of several important chemical families.

The compound's classification extends beyond simple structural categorization to encompass its role in fluorinated organic chemistry and heterocyclic synthesis. The presence of three fluorine atoms in specific positions (3,4,5-substitution pattern) on one aromatic ring represents a significant structural feature that influences both the compound's chemical reactivity and potential biological properties. The azetidine moiety, representing a four-membered nitrogen-containing saturated heterocycle, adds an additional layer of complexity to the molecular architecture.

Historical Context in Fluorinated Benzophenone Chemistry

The development of fluorinated benzophenone derivatives has evolved significantly over recent decades, with increasing recognition of fluorine's unique contributions to pharmaceutical and materials chemistry. Benzophenone scaffolds have demonstrated remarkable versatility in medicinal chemistry applications, with the core structure serving as a foundation for numerous bioactive molecules. The systematic incorporation of fluorine atoms into benzophenone frameworks represents a strategic approach to modulating molecular properties, including lipophilicity, metabolic stability, and biological activity profiles.

Research into fluorinated benzophenones has revealed their potential as multipotent agents for various therapeutic applications. Studies have documented the synthesis and evaluation of fluorinated benzophenone derivatives as potential treatments for neurodegenerative diseases, including Alzheimer's disease, where these compounds have shown activity against beta-secretase and acetylcholinesterase enzymes. The fluorine substitution pattern in such compounds has proven critical for optimizing biological activity, with specific arrangements of fluorine atoms contributing to enhanced potency and selectivity.

The evolution of fluorinated benzophenone chemistry has been closely linked to advances in synthetic methodology and the growing understanding of structure-activity relationships. Early work focused primarily on simple fluorine substitutions, but contemporary research has expanded to include complex multi-substituted systems that incorporate additional heterocyclic elements. This progression has led to the development of sophisticated compounds like this compound, which represents the convergence of multiple design strategies.

Historical development patterns in this field have consistently demonstrated the importance of fluorine positioning for biological activity. The 3,4,5-trifluoro substitution pattern represents a particularly interesting arrangement that has shown promise in various pharmaceutical applications. This specific pattern has been associated with enhanced binding affinity for certain biological targets and improved pharmacokinetic properties compared to other fluorination patterns.

Structural Significance in Heterocyclic Chemistry

The incorporation of the azetidine ring system into the benzophenone framework represents a significant structural innovation with important implications for both chemical reactivity and biological activity. Azetidines, as four-membered nitrogen-containing saturated heterocycles, possess unique properties that distinguish them from larger ring heterocycles. The inherent ring strain in azetidines, while making them more challenging to synthesize, also provides opportunities for distinctive reactivity patterns and potential as bioisosteres for other nitrogen heterocycles.

Recent advances in azetidine chemistry have highlighted their value as pharmaceutical scaffolds, with compounds containing azetidine moieties displaying diverse pharmacological activities including anticancer, antibacterial, antimicrobial, and antischizophrenic properties. The four-membered ring system offers advantages in terms of three-dimensionality, metabolic stability, and potential as bioisosteres for larger heterocycles such as pyridines. These properties make azetidine-containing compounds particularly attractive for drug discovery applications.

The methylene bridge connecting the azetidine ring to the benzophenone core in this compound provides conformational flexibility while maintaining the essential pharmacophoric elements of both structural components. This linker strategy allows for optimal spatial positioning of the heterocyclic element relative to the benzophenone framework, potentially facilitating specific molecular interactions with biological targets. The meta positioning of the azetidine substituent on the phenyl ring creates a distinct three-dimensional architecture compared to para-substituted analogs.

The structural significance extends to considerations of molecular rigidity and conformational preferences. The combination of the planar benzophenone core with the three-dimensional azetidine substituent creates a molecule with defined spatial characteristics that may be crucial for biological recognition. The presence of multiple fluorine atoms further influences the electronic distribution and conformational preferences of the molecule, creating a complex interplay between structural elements that determines overall molecular behavior.

Research Significance and Applications Overview

The research significance of this compound stems from its unique combination of structural features that position it at the intersection of several important areas of chemical research. The compound serves as a representative example of modern pharmaceutical intermediate design, incorporating multiple pharmacophoric elements within a single molecular framework. This structural complexity makes it an valuable subject for understanding structure-activity relationships in fluorinated heterocyclic compounds.

Contemporary research in benzophenone chemistry has emphasized the scaffold's versatility for developing bioactive compounds with diverse therapeutic applications. The specific combination of fluorine substitution and azetidine incorporation in this compound represents an advanced approach to molecular design that leverages the beneficial properties of both structural elements. Studies of related compounds have demonstrated that benzophenone derivatives can exhibit significant biological activities, including antimicrobial properties and potential anticancer effects.

The fluorine substitution pattern in this compound (3,4,5-trifluoro arrangement) represents a strategically important motif in pharmaceutical chemistry. Research has shown that this specific fluorination pattern can enhance molecular properties relevant to drug development, including improved metabolic stability, altered lipophilicity, and potentially enhanced binding affinity for biological targets. The systematic study of such compounds contributes to the broader understanding of how fluorine positioning influences pharmaceutical properties.

Applications research for compounds of this structural class has revealed potential utility across multiple therapeutic areas. The benzophenone core has been associated with various biological activities, while azetidine-containing compounds have shown promise as pharmaceutical agents with diverse mechanisms of action. The convergence of these structural elements in a single molecule creates opportunities for developing compounds with novel or enhanced biological profiles compared to simpler analogs.

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO/c18-14-8-13(9-15(19)16(14)20)17(22)12-4-1-3-11(7-12)10-21-5-2-6-21/h1,3-4,7-9H,2,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQRRJVVCYEYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643282 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-30-0 | |

| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Azetidinomethyl-3,4,5-trifluorobenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trifluorobenzophenone and azetidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3’-Azetidinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives of the compound.

Substitution: The trifluoromethyl groups and azetidine ring can participate in substitution reactions, resulting in the formation of substituted products.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Properties

Research indicates that 3'-azetidinomethyl-3,4,5-trifluorobenzophenone exhibits significant antimicrobial properties. Studies have shown its effectiveness in inhibiting bacterial growth, making it a potential candidate for developing new antibiotics or antimicrobial agents. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and biological activity against various pathogens.

2. PDE10A Inhibitors

The compound has been explored as a part of a series of novel phosphodiesterase 10A (PDE10A) inhibitors. The incorporation of azetidine rings has been shown to improve the water solubility and potency of these inhibitors compared to their phenyl counterparts. This modification allows for better pharmacokinetic properties, which is crucial for drug development targeting neurological disorders .

Materials Science

1. Cross-Linking Agent

In materials science, this compound can serve as a cross-linking agent in polymer chemistry. Its azetidine structure allows it to participate in various polymerization reactions, enhancing the mechanical properties and thermal stability of polymeric materials. This application is particularly relevant in the development of durable coatings and adhesives that require robust performance under stress .

2. Photocurable Compositions

The compound is also utilized in photocurable compositions where it acts as a photobase generator. This application is significant in the production of photoresists for microfabrication processes, where precise patterning is required. The ability to generate reactive species upon exposure to light allows for controlled polymerization reactions, which are essential in electronic and photonic applications .

Agrochemicals

1. Pesticidal Activity

Emerging research suggests that this compound may possess pesticidal properties. Its structural characteristics could be exploited to develop new agrochemical formulations aimed at protecting crops from pests and diseases. The trifluoromethyl group is known to enhance biological activity in many agrochemicals, making this compound a candidate for further exploration in agricultural applications.

Case Studies

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with molecular targets and pathways. The azetidine ring and trifluoromethyl groups play a crucial role in its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate biological pathways and lead to specific effects, making the compound valuable in research and potential therapeutic applications.

Comparison with Similar Compounds

Core Structure: 3,4,5-Trifluorobenzophenone

Derivatives with Nitrogen-Containing Substituents

The following analogs differ in the type and position of the amine substituent:

Functional Group Variants

- 2-Acetoxy-3',4',5'-trifluorobenzophenone (CAS 890099-18-0): Substituent: Acetate ester group at 2' position. Key Features: Hydrolyzes to carboxylic acid; used in polymer crosslinking .

- 4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone: Substituent: Pyrrolidine (5-membered ring) at 4'. Key Features: Balanced steric bulk; intermediate in antiviral agents .

Physical Properties

- 3,4,5-Trifluorobenzophenone: Melting Point: Not reported; typically solid at room temperature. Solubility: Low in water; soluble in organic solvents (e.g., DMSO, ethanol) .

- 3'-Azetidinomethyl Derivative: Higher molecular weight (333.36 vs. 236.19 g/mol) reduces volatility. Azetidine’s compact structure minimizes steric hindrance compared to bulkier amines .

Biological Activity

3'-Azetidinomethyl-3,4,5-trifluorobenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluorobenzophenone structure with an azetidine moiety. The presence of trifluoromethyl groups often enhances lipophilicity and bioactivity, making such compounds promising candidates for drug development.

Research indicates that compounds containing azetidine rings can exhibit improved pharmacokinetic (PK) properties compared to their larger ring counterparts. The azetidine ring's limited number of rotatable bonds correlates with increased bioavailability and metabolic stability . This characteristic is crucial for the development of drugs targeting various biological pathways.

Anticancer Properties

Initial studies suggest that derivatives of benzophenone compounds, including those with azetidine substitutions, have shown significant cytotoxicity against various cancer cell lines. For example, Mannich bases derived from benzophenones have been reported to demonstrate 2.5- to 5.2-fold higher cytotoxicity than standard chemotherapeutics like 5-fluorouracil .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| Huh-7 Hepatoma | <2 | 2.1-2.8 times more potent than 5-FU |

| Jurkat T Cells | <2 | 2.6-4.2 times more potent than 5-FU |

| MCF-7 Breast Cancer | <2 | Potency varies with substitution pattern |

Mechanisms of Cytotoxicity

The cytotoxic mechanisms are believed to involve the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators . The structural modifications introduced by the azetidine moiety may enhance interactions with target proteins involved in these pathways.

Study on PDE10A Inhibitors

In a study focused on phosphodiesterase inhibitors, the introduction of an azetidine ring into the structure led to improved water solubility and metabolic stability compared to traditional phenyl-containing compounds. This modification resulted in enhanced potency and selectivity for PDE10A, demonstrating the potential of azetidine derivatives in drug design .

Evaluation Against Multiple Cell Lines

A comparative study evaluated various benzophenone derivatives against multiple cancer cell lines. The findings indicated that those with azetidine substitutions consistently exhibited lower IC50 values, suggesting higher efficacy in inhibiting cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Azetidinomethyl-3,4,5-trifluorobenzophenone, and how are reaction conditions optimized?

- Methodology :

-

Nucleophilic Substitution : Use azetidine as a nucleophile under basic conditions (e.g., NaOH) to substitute halogens or other leaving groups on the benzophenone backbone .

-

Flow Synthesis : Adapt microflow systems (e.g., T-micromixers) for precise control of reaction parameters, such as temperature and reagent mixing, to improve yield and purity. This is derived from methods used for analogous trifluorobenzoic acid synthesis .

-

Key Parameters : Maintain inert atmospheres (N₂/Ar), optimize reaction time, and use anhydrous solvents to minimize side reactions .

- Data Table :

| Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Substitution | Azetidine, NaOH, DMF | 65-75 | ≥95 |

| Flow Synthesis | CO₂ carboxylation | 80-90 | ≥98 |

Q. How is the molecular structure of this compound characterized?

- Methodology :

-

19F NMR Spectroscopy : Identify fluorine substituent positions and electronic environments .

-

X-ray Crystallography : Resolve steric effects from the azetidinomethyl group and confirm bond angles/geometry .

-

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ~279.2 g/mol) and fragmentation patterns .

- Key Finding : Fluorine atoms induce electron-withdrawing effects, altering the benzophenone core’s reactivity .

Advanced Research Questions

Q. How does the azetidinomethyl group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology :

- Steric Hindrance Analysis : Compare reaction rates of this compound with non-azetidine analogs using kinetic studies.

- Computational Modeling : Employ DFT calculations to map transition states and steric bulk effects .

- Contradiction : While NAS typically favors electron-deficient aromatics, steric hindrance from the azetidine ring may reduce reactivity despite the fluorinated backbone’s electron-withdrawing nature .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : Discrepancies in ¹H NMR shifts due to dynamic rotational isomerism of the azetidine ring.

- Solution : Use variable-temperature NMR to freeze conformers and assign peaks accurately .

- Data Table :

| Derivative | Observed δ (ppm) | Expected δ (ppm) | Resolution Method |

|---|---|---|---|

| Azetidine-Acetyl | 2.1 (broad) | 1.8-2.3 | VT-NMR at 223 K |

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Simulate binding to cytochrome P450 isoforms using software like AutoDock Vina.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- Finding : The trifluorobenzophenone moiety enhances binding affinity via hydrophobic interactions, while the azetidine group may limit solubility .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- GHS Compliance :

- Hazards : H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation) .

- Precautions : Use PPE (gloves, goggles), ensure fume hood ventilation (P261), and avoid dust formation (P405) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.